Pachysandrine A
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Overview
Description
Pachysandrine A is a steroidal alkaloid isolated from the plant Pachysandra terminalis, which belongs to the Buxaceae family . This compound is known for its complex structure and significant biological activities, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pachysandrine A involves multiple steps, starting from simpler steroidal precursors. The key steps include:
Oxidation: Introduction of oxygen functionalities.
Reduction: Conversion of ketones to alcohols.
Acetylation: Addition of acetyl groups to hydroxyl functionalities.
Benzoylation: Introduction of benzoyl groups.
Industrial Production Methods: Most of the compound is obtained through extraction from Pachysandra terminalis .
Types of Reactions:
Oxidation: this compound can undergo oxidation to form various oxidized derivatives.
Reduction: Reduction reactions can convert ketone groups to alcohols.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Scientific Research Applications
Chemistry: Used as a model compound for studying steroidal alkaloids.
Biology: Investigated for its role in plant defense mechanisms.
Medicine: Explored for its potential anti-cancer, anti-inflammatory, and anti-microbial properties.
Industry: Potential use in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Pachysandrine A involves its interaction with various molecular targets, including enzymes and receptors. It is believed to exert its effects through:
Inhibition of Enzymes: Blocking the activity of enzymes involved in disease pathways.
Receptor Binding: Binding to specific receptors to modulate cellular responses.
Signal Transduction Pathways: Influencing pathways that control cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Pachysandrine B: Another steroidal alkaloid from Pachysandra terminalis with similar biological activities.
Epipachysandrine A: A structurally related compound with distinct stereochemistry.
Terminamine H: A pregnane alkaloid with anti-metastatic properties.
Uniqueness of this compound: this compound stands out due to its unique combination of acetoxy and benzoyl groups, which contribute to its distinct biological activities and chemical reactivity .
Properties
CAS No. |
6879-28-3 |
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Molecular Formula |
C33H50N2O3 |
Molecular Weight |
522.8 g/mol |
IUPAC Name |
[(4R,5R,10R,13S,17S)-3-[benzoyl(methyl)amino]-17-[1-(dimethylamino)ethyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-4-yl] acetate |
InChI |
InChI=1S/C33H50N2O3/c1-21(34(5)6)25-15-16-26-24-13-14-28-30(38-22(2)36)29(35(7)31(37)23-11-9-8-10-12-23)18-20-33(28,4)27(24)17-19-32(25,26)3/h8-12,21,24-30H,13-20H2,1-7H3/t21?,24?,25-,26?,27?,28+,29?,30-,32-,33-/m1/s1 |
InChI Key |
ZQUSGHWWSCAMAR-BIVHXRCOSA-N |
Isomeric SMILES |
CC([C@H]1CCC2[C@@]1(CCC3C2CC[C@@H]4[C@@]3(CCC([C@@H]4OC(=O)C)N(C)C(=O)C5=CC=CC=C5)C)C)N(C)C |
Canonical SMILES |
CC(C1CCC2C1(CCC3C2CCC4C3(CCC(C4OC(=O)C)N(C)C(=O)C5=CC=CC=C5)C)C)N(C)C |
Origin of Product |
United States |
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